

# Discovery and history of 5-Amino-6-chloronicotinic acid

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## Compound of Interest

Compound Name: 5-Amino-6-chloronicotinic acid

Cat. No.: B2463542

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An In-depth Technical Guide to **5-Amino-6-chloronicotinic Acid**: Synthesis, Properties, and Historical Context

## Introduction

**5-Amino-6-chloronicotinic acid**, a substituted pyridine derivative, represents a significant scaffold in the realm of medicinal and materials science. Its unique trifunctional nature, possessing a carboxylic acid, an amino group, and a chlorine atom on a pyridine ring, makes it a versatile building block for the synthesis of more complex molecules. The strategic placement of these functional groups allows for a multitude of chemical transformations, rendering it a valuable intermediate in the development of novel pharmaceuticals and functional materials. While a definitive historical account of its initial discovery remains elusive in readily available literature, its importance can be understood within the broader context of the development of substituted nicotinic acid chemistry. This guide provides a comprehensive overview of its properties, plausible synthetic routes based on established chemical principles, and its potential applications, aimed at researchers, scientists, and professionals in drug development.

## Physicochemical Properties of 5-Amino-6-chloronicotinic Acid

A clear understanding of the physicochemical properties of a compound is fundamental for its application in synthesis and material science. Below is a summary of the key properties of **5-Amino-6-chloronicotinic acid**.

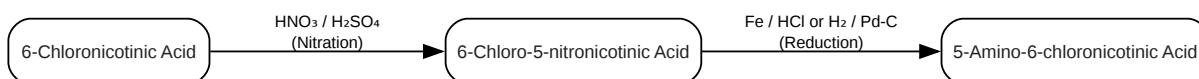
Property	Value	Reference
CAS Number	72587-17-8	<a href="#">[1]</a>
Molecular Formula	C <sub>6</sub> H <sub>5</sub> CIN <sub>2</sub> O <sub>2</sub>	<a href="#">[1]</a>
Molecular Weight	172.57 g/mol	<a href="#">[1]</a>
IUPAC Name	5-Amino-6-chloropyridine-3-carboxylic acid	<a href="#">[1]</a>
SMILES	C1=C(C=NC(=C1N)Cl)C(=O)O	<a href="#">[1]</a>
Appearance	(Not specified, likely a solid)	
Solubility	(Not specified)	

## Synthetic Strategies for the Aminochloronicotinic Acid Scaffold

The synthesis of **5-Amino-6-chloronicotinic acid** can be approached through a multi-step process, typically involving the construction of a suitably substituted pyridine ring followed by functional group interconversions. While a specific historical synthesis is not readily apparent, a logical and commonly employed synthetic pathway involves the nitration of a chloronicotinic acid precursor, followed by the reduction of the nitro group to an amine.

### Pathway 1: Nitration of 6-Chloronicotinic Acid and Subsequent Reduction

This is a plausible and well-established route for the introduction of an amino group onto an aromatic ring.



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Caption: Plausible synthetic route to **5-Amino-6-chloronicotinic acid**.

### Step-by-Step Experimental Protocol (Hypothetical):

#### Step 1: Nitration of 6-Chloronicotinic Acid

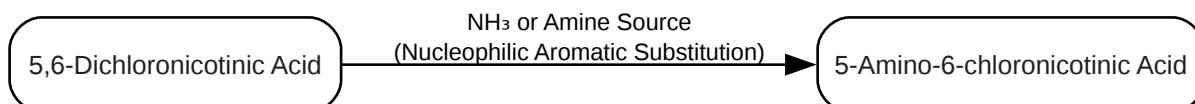
- Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, place 6-chloronicotinic acid.
- Acid Mixture: Slowly add a mixture of concentrated sulfuric acid and fuming nitric acid to the flask while maintaining the temperature below 10°C using an ice bath.
- Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Work-up: Carefully pour the reaction mixture onto crushed ice. The precipitated product, 6-chloro-5-nitronicotinic acid, is then collected by filtration, washed with cold water until the washings are neutral, and dried.

#### Step 2: Reduction of 6-Chloro-5-nitronicotinic Acid

- Reaction Setup: In a round-bottom flask, suspend the synthesized 6-chloro-5-nitronicotinic acid in a suitable solvent, such as ethanol or acetic acid.
- Reducing Agent: Add a reducing agent, such as iron powder and a catalytic amount of hydrochloric acid, or perform catalytic hydrogenation using hydrogen gas and a palladium-on-carbon (Pd/C) catalyst.
- Reaction: Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).
- Work-up: After cooling, filter the reaction mixture to remove the catalyst or any remaining iron. The filtrate is then neutralized with a base (e.g., sodium bicarbonate) to precipitate the **5-Amino-6-chloronicotinic acid**. The product is collected by filtration, washed with water, and can be further purified by recrystallization.

## Alternative Synthetic Approaches

Other synthetic strategies for related aminonicotinic acids have been reported and could potentially be adapted. For instance, amination of a di-chlorinated precursor via nucleophilic aromatic substitution is a viable alternative.



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Caption: Alternative synthetic approach via nucleophilic aromatic substitution.

## Historical Context and Development

While the specific seminal publication detailing the first synthesis of **5-Amino-6-chloronicotinic acid** is not readily identifiable through modern search capabilities, its development can be situated within the broader history of pyridine chemistry. The study of pyridine and its derivatives dates back to the 19th century. Nicotinic acid (Vitamin B3) itself is a well-known pyridinecarboxylic acid[2]. The exploration of substituted nicotinic acids gained momentum with the advent of modern synthetic organic chemistry, driven by the search for new therapeutic agents and other functional molecules.

The synthesis of chloronicotinic acids, key precursors for aminonicotinic acids, has been a subject of industrial and academic research, with various patents detailing their preparation[3][4]. The introduction of an amino group onto the pyridine ring is a fundamental transformation, with methods like the Hofmann rearrangement and direct amination being developed and refined over time[5][6]. It is likely that **5-Amino-6-chloronicotinic acid** was first synthesized as part of a broader investigation into the structure-activity relationships of substituted nicotinic acids, a common practice in medicinal chemistry research. The importance of aminopyridine derivatives in drug discovery is well-documented, with this class of compounds exhibiting a wide range of biological activities[7].

## Applications in Research and Development

**5-Amino-6-chloronicotinic acid** serves as a valuable intermediate in the synthesis of a variety of target molecules. Its trifunctional nature allows for selective modification at three distinct points:

- The Carboxylic Acid Group: This group can be readily converted into esters, amides, or other derivatives, allowing for the attachment of various side chains and the modulation of physicochemical properties.
- The Amino Group: The amino group can act as a nucleophile or be transformed into other functional groups, providing a handle for further molecular elaboration.
- The Chlorine Atom: The chlorine atom can be displaced through nucleophilic aromatic substitution or participate in cross-coupling reactions, enabling the introduction of a wide array of substituents.

This versatility makes **5-Amino-6-chloronicotinic acid** an attractive starting material for the synthesis of:

- Active Pharmaceutical Ingredients (APIs): The aminopyridine scaffold is present in numerous drugs with diverse therapeutic applications[7].
- Agrochemicals: Substituted nicotinic acids are precursors to some insecticides and herbicides[8][9].
- Functional Materials: The pyridine ring system can be incorporated into polymers and other materials to impart specific electronic or photophysical properties.

## Conclusion

**5-Amino-6-chloronicotinic acid** is a key heterocyclic building block with significant potential in various fields of chemical research and development. While its specific discovery story remains to be unearthed from the annals of chemical literature, its synthesis can be achieved through well-established synthetic methodologies. The strategic arrangement of its functional groups provides a versatile platform for the creation of novel and complex molecules, ensuring its continued relevance in the pursuit of new medicines and materials. This guide has provided a comprehensive overview of its properties, plausible synthetic routes, and potential applications, serving as a valuable resource for researchers and scientists in the field.

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